Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
Overview
Description
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H5NO2S2. This compound features a fused ring system comprising a thiophene and a thiazole ring, which are known for their significant roles in medicinal chemistry and material science .
Scientific Research Applications
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Future Directions
Mechanism of Action
Target of Action
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has been shown to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
It is known that the compound interacts with its targets (vegf/kdr and pdgf receptors) and inhibits their activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival. By inhibiting the VEGF/KDR and PDGF receptors, the compound can disrupt these pathways and lead to cell death .
Result of Action
The inhibition of the VEGF/KDR and PDGF receptors by this compound can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .
Biochemical Analysis
Biochemical Properties
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . The interactions between this compound and these biomolecules are often characterized by binding affinities that influence the compound’s biochemical activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in malignant cells, this compound can induce apoptosis by affecting key signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding to specific biomolecules and modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context . It binds to the active sites of enzymes, altering their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the metabolism of purines and other biomolecules by inhibiting or activating specific enzymes . These interactions can lead to changes in metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be localized to particular cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its activity and effectiveness in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene or thiazole derivatives.
Comparison with Similar Compounds
Thieno[2,3-d]thiazole-5-carboxylic acid: Similar structure but lacks the methyl ester group.
Thieno[2,3-d]pyrimidine derivatives: Share the thiophene ring but have a pyrimidine ring instead of a thiazole ring.
Uniqueness: Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific fused ring system and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl thieno[2,3-d][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOBSXZSCLSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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